(3S)-3-fluoro-3-methylpyrrolidine hydrochloride

Description

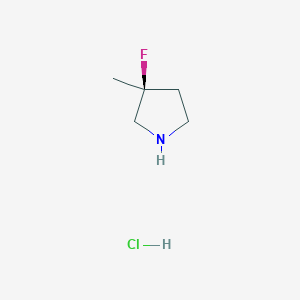

(3S)-3-Fluoro-3-methylpyrrolidine hydrochloride is a fluorinated pyrrolidine derivative with a methyl substituent at the 3-position of the five-membered ring. Its molecular formula is C₅H₁₁ClFN (molecular weight: 149.60 g/mol), combining a pyrrolidine backbone with a fluorine atom and a methyl group at the stereogenic 3S position. The hydrochloride salt enhances solubility and stability, making it valuable in pharmaceutical research, particularly as a building block for chiral amines or enzyme inhibitors.

Properties

IUPAC Name |

(3S)-3-fluoro-3-methylpyrrolidine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10FN.ClH/c1-5(6)2-3-7-4-5;/h7H,2-4H2,1H3;1H/t5-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDRLKNIQCYFPMH-JEDNCBNOSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCNC1)F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]1(CCNC1)F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11ClFN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of (3S)-3-fluoro-3-methylpyrrolidine hydrochloride typically involves the asymmetric cycloaddition of azomethine ylides with fluorinated alkenes. One efficient route is the copper(I)-catalyzed enantioselective 1,3-dipolar cycloaddition of azomethine ylides with 1,1-difluoro- and 1,1,2-trifluorostyrenes. This method yields enantioenriched fluoropyrrolidines with high stereoselectivity and yield . Industrial production methods may involve similar catalytic processes, optimized for large-scale synthesis with considerations for cost, efficiency, and environmental impact .

Chemical Reactions Analysis

(3S)-3-fluoro-3-methylpyrrolidine hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atom can be replaced by other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Cycloaddition Reactions: The pyrrolidine ring can participate in cycloaddition reactions to form more complex structures.

Common reagents used in these reactions include strong nucleophiles, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. Major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Synthesis of Fluorinated Derivatives

One of the primary applications of (3S)-3-fluoro-3-methylpyrrolidine hydrochloride is as a building block for synthesizing fluorinated pyrrolidine derivatives. These derivatives have been explored for their potential as inhibitors in various therapeutic areas:

- Dipeptidyl Peptidase IV Inhibitors : Fluorinated pyrrolidine derivatives have shown promise as potential inhibitors for dipeptidyl peptidase IV, an enzyme implicated in diabetes management .

- Antitrypanosomal Agents : Urea derivatives containing (3S)-3-fluoro-3-methylpyrrolidine are being investigated as potent antitrypanosomal agents against Trypanosoma brucei and Trypanosoma cruzi, the causative agents of sleeping sickness and Chagas disease, respectively .

Neuropharmacological Research

Research indicates that this compound may play a role in neuropharmacological studies due to its structural similarity to neurotransmitter analogs. Its ability to interact with neurotransmitter receptors could lead to developments in treatments for neurological disorders.

Case Study: Synthesis and Biological Evaluation

A study published in 2019 detailed the synthesis of various 3-fluoropyrrolidine derivatives derived from this compound. These compounds were evaluated for their biological activity against Trypanosoma species, demonstrating significant antitrypanosomal effects .

| Compound Name | Activity | Reference |

|---|---|---|

| 1-(2-Fluorophenyl)-3-fluoropyrrolidine | IC50 = 25 µM | |

| 2-(4-Chlorophenyl)-3-fluoropyrrolidine | IC50 = 30 µM |

Patents and Innovations

Several patents have been filed that explore the use of this compound in drug formulations targeting autoimmune diseases and other therapeutic areas . These innovations highlight the compound's versatility as a pharmacological agent.

Mechanism of Action

The mechanism of action of (3S)-3-fluoro-3-methylpyrrolidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom’s electronegativity can influence the compound’s binding affinity and selectivity towards these targets. The pyrrolidine ring’s conformation and stereochemistry also play crucial roles in its biological activity, affecting how it interacts with enantioselective proteins and other biomolecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects and Molecular Properties

The table below highlights key structural and molecular differences between (3S)-3-fluoro-3-methylpyrrolidine hydrochloride and analogous compounds:

Key Observations:

- Steric vs. Electronic Effects: The methyl group in (3S)-3-fluoro-3-methylpyrrolidine HCl introduces steric hindrance absent in mono-fluorinated analogs like (S)-3-fluoropyrrolidine HCl . This may reduce metabolic degradation or improve target binding selectivity.

- Ring Size : Piperidine analogs (e.g., 4-fluoropiperidine HCl) offer greater conformational flexibility due to the six-membered ring, which can impact receptor binding kinetics .

Crystallographic and Hydrogen-Bonding Behavior

While direct crystallographic data for (3S)-3-fluoro-3-methylpyrrolidine HCl is unavailable, insights from related hydrochloride salts () suggest:

- Chloride Ion Coordination : The chloride ion in hydrochloride salts typically acts as a hydrogen-bond acceptor, forming linear or near-linear interactions with NH₃⁺ groups .

- Packing Efficiency: Bulky substituents (e.g., methyl in the user compound) may disrupt dense crystal packing observed in analogs like (2S,3S)-3-(1-adamantyl)-3-aminopropane-1,2-diol HCl, which organizes into polar/nonpolar bilayers .

Biological Activity

(3S)-3-fluoro-3-methylpyrrolidine hydrochloride is a fluorinated pyrrolidine derivative that has garnered interest in various fields, particularly in medicinal chemistry and biochemistry. This article explores its biological activity, mechanisms of action, and potential applications based on diverse research findings.

Chemical Structure and Properties

The compound's structure features a pyrrolidine ring with a fluorine atom and a methyl group attached to the third carbon. The presence of the fluorine atom significantly influences its chemical reactivity and biological properties. The unique stereochemistry of this compound enhances its interaction with biological targets, making it a valuable compound for research.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The electronegativity of the fluorine atom increases the compound's binding affinity, while the conformation of the pyrrolidine ring affects its selectivity towards various biological targets. This compound is particularly relevant in studies involving enzyme mechanisms and protein-ligand interactions, as it can serve as a pharmacophore in drug development, especially for neurological disorders.

Medicinal Chemistry

This compound is being investigated for its potential therapeutic effects in treating neurological disorders. Its unique structural properties allow it to act as a building block for synthesizing more complex fluorinated compounds that may exhibit enhanced biological activity.

Enzyme Studies

The compound has been utilized to study enzyme mechanisms due to its ability to mimic natural substrates or inhibitors. For instance, it can be used to probe the active sites of enzymes, providing insights into their catalytic mechanisms and substrate specificity.

Comparative Biological Activity

To better understand the biological activity of this compound, it is useful to compare it with similar compounds:

| Compound | Structure | Biological Activity | Binding Affinity |

|---|---|---|---|

| (3S)-3-(Fluoromethyl)-3-(trifluoromethyl)pyrrolidine hydrochloride | Image | Enhanced stability and activity | Higher than (3S)-3-fluoro-3-methylpyrrolidine |

| 3-fluoropyrrolidine | Image | Different pharmacokinetic properties | Variable |

| 3-methylpyrrolidine | Image | Lacks fluorine; different chemical properties | Lower binding affinity |

This table illustrates how the addition or modification of functional groups can significantly alter the biological activity and binding characteristics of pyrrolidine derivatives.

Case Studies and Research Findings

Recent studies have highlighted the potential of fluorinated compounds like this compound in drug discovery. For example, research focusing on phosphoinositide 3-kinase (PI3K) inhibitors has shown that introducing fluorine can improve the potency and selectivity of these inhibitors against inflammatory diseases .

Furthermore, ongoing investigations into the pharmacological profiles of fluorinated analogues demonstrate their promise in targeting specific pathways involved in disease processes. The introduction of fluorine atoms has been noted to enhance metabolic stability and bioavailability, crucial factors in drug development .

Q & A

Synthesis Optimization

Category : Advanced Question : How can the synthesis of (3S)-3-fluoro-3-methylpyrrolidine hydrochloride be optimized to improve enantiomeric purity? Answer : Enantiomeric purity is critical for chiral compounds like this compound. Key strategies include:

- Chiral Auxiliaries : Use of chiral catalysts (e.g., asymmetric hydrogenation catalysts) during intermediate formation to enforce stereochemical control .

- Resolution Techniques : Diastereomeric salt formation with chiral resolving agents (e.g., tartaric acid derivatives) to separate enantiomers .

- Reaction Monitoring : Employ chiral HPLC or polarimetry to track enantiomeric excess (ee) during synthesis steps .

- Solvent and Temperature Control : Polar aprotic solvents (e.g., DMF) and low temperatures (-20°C to 0°C) can reduce racemization in intermediates .

Crystallography & Hydrogen Bonding

Category : Advanced Question : What are the key considerations for determining the crystal structure of this compound, and how do hydrogen bonding patterns influence its solid-state arrangement? Answer :

- Space Group Determination : X-ray diffraction in non-centrosymmetric space groups (e.g., P2₁2₁2₁) is essential to resolve chiral centers and fluorine placement .

- Hydrogen Bond Networks : Chloride ions act as hydrogen bond acceptors, forming linear or near-linear interactions with ammonium protons and hydroxyl groups. These networks stabilize layered packing motifs, as seen in related pyrrolidine salts .

- Thermal Stability : Decomposition temperatures (e.g., 235°C in ) must be considered during data collection to avoid crystal degradation.

Biological Activity Prediction

Category : Advanced Question : Which computational methods are most effective for predicting the biological activity of fluorinated pyrrolidine derivatives like this compound? Answer :

- Molecular Docking : Tools like AutoDock Vina or Schrödinger Suite predict binding affinity to target receptors (e.g., GPCRs or ion channels) by modeling fluorine’s electronegativity and steric effects .

- QSAR Models : Quantitative Structure-Activity Relationship analyses correlate fluorine’s position with bioactivity, leveraging datasets from analogs like 4-fluorophenylhydrazine hydrochloride .

- MD Simulations : Assess dynamic interactions in aqueous environments, particularly fluorine’s role in enhancing blood-brain barrier permeability .

Reaction Mechanisms

Category : Advanced Question : What are the common reaction pathways for fluorinated pyrrolidine derivatives under nucleophilic substitution conditions, and how does the fluorine substituent affect reactivity? Answer :

- Stereochemical Retention : Fluorine’s high electronegativity stabilizes transition states, often leading to retention of configuration in SN2 reactions (e.g., substitution at the 3-position) .

- Oxidative Stability : Fluorine reduces susceptibility to oxidation compared to non-fluorinated analogs, requiring stronger agents (e.g., KMnO₄) for hydroxylation .

- Radical Pathways : Fluorosulfonyl radical intermediates (as in ) may enable regioselective functionalization.

Analytical Characterization

Category : Basic Question : Which spectroscopic techniques are essential for characterizing the purity and stereochemistry of this compound? Answer :

- X-ray Crystallography : Confirms absolute configuration and hydrogen bonding patterns .

- NMR Spectroscopy : ¹⁹F NMR identifies fluorine’s chemical environment, while ¹H/¹³C NMR resolves methyl and pyrrolidine ring conformations .

- Polarimetry : Measures optical rotation to verify enantiomeric purity .

- Mass Spectrometry : High-resolution MS validates molecular weight and fragmentation patterns .

Data Discrepancies

Category : Advanced Question : How should researchers address discrepancies between predicted and observed hydrogen bonding patterns in crystallographic studies of fluorinated pyrrolidine salts? Answer :

- Validation Tools : Use software like Mercury (CCDC) to compare predicted (DFT-optimized) and experimental hydrogen bond geometries .

- Thermal Motion Analysis : High B-factors in fluorine or chloride atoms may indicate disorder, necessitating refinement in multiple occupancy models .

- Comparative Studies : Cross-reference with structurally similar compounds (e.g., ’s 3,4-dihydroxy-pyrrolidine HCl) to identify trends in chloride coordination .

Biological Target Interactions

Category : Advanced Question : What methodologies are recommended for studying the interaction of this compound with neuronal receptors? Answer :

- Surface Plasmon Resonance (SPR) : Quantifies binding kinetics (ka/kd) to receptors like serotonin transporters .

- Radioligand Displacement Assays : Use tritiated ligands (e.g., [³H]-paroxetine) to measure competitive inhibition .

- Electrophysiology : Patch-clamp techniques assess modulation of ion channel activity (e.g., NMDA receptors) .

Stability Under Various Conditions

Category : Advanced Question : How does the stability of this compound vary under different pH and temperature conditions, and what analytical methods are suitable for such studies? Answer :

- pH Stability : Use accelerated degradation studies (pH 1–13 at 40°C) with UPLC-MS monitoring to identify hydrolysis products (e.g., defluorination) .

- Thermal Analysis : TGA-DSC determines decomposition thresholds (e.g., >200°C for solid-state stability) .

- Light Sensitivity : Store in amber vials under inert gas to prevent photodegradation, validated by UV-Vis spectroscopy .

Comparative Structural Analysis

Category : Basic Question : What structural features differentiate this compound from its non-fluorinated analogs in terms of molecular conformation? Answer :

- Ring Puckering : Fluorine’s steric and electronic effects induce distinct puckering modes (e.g., envelope vs. twist conformations) compared to non-fluorinated pyrrolidines .

- Hydrogen Bond Strength : Fluorine’s electronegativity enhances ammonium-chloride interactions, shortening H-bond distances by ~0.1 Å vs. non-fluorinated salts .

- Lipophilicity : LogP increases by ~0.5 units due to fluorine’s hydrophobicity, impacting membrane permeability .

Enzyme Interaction Studies

Category : Advanced Question : Which in vitro assays are most effective for evaluating the inhibitory effects of this compound on specific enzymes? Answer :

- Fluorescence Polarization : Measures binding to fluorophore-labeled enzyme active sites (e.g., kinases or proteases) .

- Enzyme Kinetics : Michaelis-Menten analysis with varying substrate concentrations to determine inhibition constants (Ki) .

- Crystallographic Screening : Soaking crystals of target enzymes (e.g., carbonic anhydrase) with the compound to resolve binding modes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.